molecular formula C9H9ClINO2 B13919821 Methyl 6-chloro-5-ethyl-2-iodonicotinate

Methyl 6-chloro-5-ethyl-2-iodonicotinate

Cat. No.: B13919821
M. Wt: 325.53 g/mol
InChI Key: MCYIEFYFUUOKOS-UHFFFAOYSA-N
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Description

Methyl 6-chloro-5-ethyl-2-iodonicotinate is a chemical compound with the molecular formula C8H7ClINO2 It is a derivative of nicotinic acid and belongs to the class of halogenated pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-5-ethyl-2-iodonicotinate typically involves the halogenation of nicotinic acid derivatives. One common method is the iodination of methyl 6-chloro-5-ethyl-nicotinate using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-5-ethyl-2-iodonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms, resulting in the formation of simpler pyridine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of dehalogenated pyridine derivatives.

Scientific Research Applications

Methyl 6-chloro-5-ethyl-2-iodonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-chloro-5-ethyl-2-iodonicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The halogen atoms in the molecule enhance its reactivity, allowing it to form covalent bonds with target proteins. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloro-5-iodonicotinate
  • Methyl 6-chloro-5-ethyl-nicotinate
  • Methyl 6-chloro-5-iodopyridine-3-carboxylate

Uniqueness

Methyl 6-chloro-5-ethyl-2-iodonicotinate is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical reactivity and biological activity. The ethyl group further differentiates it from other halogenated nicotinates, potentially enhancing its lipophilicity and membrane permeability .

Properties

Molecular Formula

C9H9ClINO2

Molecular Weight

325.53 g/mol

IUPAC Name

methyl 6-chloro-5-ethyl-2-iodopyridine-3-carboxylate

InChI

InChI=1S/C9H9ClINO2/c1-3-5-4-6(9(13)14-2)8(11)12-7(5)10/h4H,3H2,1-2H3

InChI Key

MCYIEFYFUUOKOS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(N=C1Cl)I)C(=O)OC

Origin of Product

United States

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